2-(3-chloroanilino)-N'-{5-chloro-2-hydroxy-3-nitrobenzylidene}propanohydrazide
Description
2-(3-Chloroanilino)-N'-{5-chloro-2-hydroxy-3-nitrobenzylidene}propanohydrazide is a hydrazide derivative featuring a propanohydrazide backbone substituted with a 3-chloroanilino group and a 5-chloro-2-hydroxy-3-nitrobenzylidene moiety. The compound’s structural complexity arises from its electron-withdrawing substituents (chloro, nitro) and the hydroxy group, which likely influence its physicochemical properties, such as solubility, crystallinity, and intermolecular interactions like hydrogen bonding.
Properties
Molecular Formula |
C16H14Cl2N4O4 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-(3-chloroanilino)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14Cl2N4O4/c1-9(20-13-4-2-3-11(17)6-13)16(24)21-19-8-10-5-12(18)7-14(15(10)23)22(25)26/h2-9,20,23H,1H3,(H,21,24)/b19-8+ |
InChI Key |
MMAQDWVGUZTFAV-UFWORHAWSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-N’~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3-chloroaniline with propanoic acid hydrazide under acidic conditions to form the hydrazide intermediate.
Condensation Reaction: The hydrazide intermediate is then reacted with 5-chloro-2-hydroxy-3-nitrobenzaldehyde in the presence of an acid catalyst to form the final product. This step involves a condensation reaction where the aldehyde group reacts with the hydrazide to form the imine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the following steps:
Bulk Synthesis of Intermediates: Large-scale synthesis of 3-chloroaniline and propanoic acid hydrazide.
Controlled Reaction Conditions: Maintaining precise temperature and pH conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted anilines or other derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro and hydroxy groups can form hydrogen bonds with enzymes or receptors, while the chloro groups can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
The compound’s closest analogs include:
a. 3-Chloro-N′-(2-Chloro-5-Nitrobenzylidene)Benzohydrazide ()
- Molecular Formula : C₁₄H₉Cl₂N₃O₃
- Molecular Weight : 338.14 g/mol
- Crystal System: Monoclinic, space group P2₁/c
- Unit Cell Parameters :
- a = 7.770 Å, b = 24.254 Å, c = 7.889 Å, β = 95.383°, V = 1480.1 ų, Z = 4
- Key Features : Lacks a hydroxy group at the 2-position but shares chloro and nitro substituents. Hydrogen bonding (N–H⋯O and C–H⋯O) stabilizes its crystal packing .
b. (E)-2-(2,3-Dimethylanilino)-N′-[2-Methyl-5-(Prop-1-en-2-yl)Cyclohex-2-enylidene]Benzohydrazide ()
- Molecular Formula : C₂₆H₂₇N₃O
- Molecular Weight : 397.52 g/mol
- Crystal System: Monoclinic (P2₁/n)
- Key Features : Incorporates a cyclohexenylidene group and lacks nitro substituents. Exhibits intramolecular hydrogen bonding (N–H⋯N), influencing its planar molecular geometry .
c. 2-([1,1'-Biphenyl]-4-yloxy)-N'-(4-Butoxybenzylidene)Propanohydrazide ()
- Molecular Formula : C₂₇H₂₇N₃O₃
- Molecular Weight : 453.53 g/mol
- Key Features: Features bulky biphenyl and butoxy substituents, enhancing hydrophobicity. No nitro or hydroxy groups are present .
Comparison Table
*Estimated based on structural analogy.
Impact of Substituents on Properties
- Nitro Group : Both the target compound and ’s analog feature nitro groups, which increase molecular polarity and may contribute to π-π stacking interactions.
- Chloro Substitution: The 3-chloroanilino group in the target compound could sterically hinder rotational freedom compared to ’s dimethylanilino group.
Research Findings and Implications
- Crystallography: The monoclinic systems observed in analogs (e.g., P2₁/c in ) suggest similar packing efficiencies, but the hydroxy group in the target compound may introduce additional O–H⋯O bonds, altering crystal morphology .
- Synthetic Routes : High-purity synthesis methods for phthalimide derivatives () may inform strategies for optimizing the target compound’s yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
